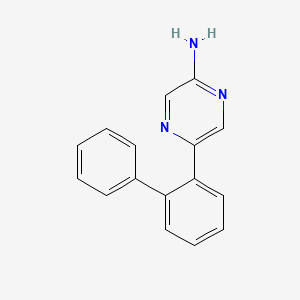

5-(2-Phenylphenyl)pyrazin-2-amine

Description

5-(2-Phenylphenyl)pyrazin-2-amine is a pyrazine derivative featuring a biphenyl substituent at the 5-position of the pyrazin-2-amine scaffold. This article compares its hypothetical properties with experimentally characterized analogs.

Properties

IUPAC Name |

5-(2-phenylphenyl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c17-16-11-18-15(10-19-16)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H2,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSISAVAKKVPCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=CN=C(C=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Phenylphenyl)pyrazin-2-amine typically involves the condensation of pyrazin-2-amine with a suitable aryl halide. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of pyrazin-2-amine with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C.

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Phenylphenyl)pyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions ortho to the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Pyrazine N-oxides.

Reduction: Reduced pyrazine derivatives.

Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

5-(2-Phenylphenyl)pyrazin-2-amine has been extensively studied for its applications in several fields:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its potential as a kinase inhibitor, which could be useful in cancer therapy.

Mechanism of Action

The mechanism of action of 5-(2-Phenylphenyl)pyrazin-2-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and blocking downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The 5-position substituent significantly influences the electronic environment, solubility, and stability of pyrazin-2-amine derivatives. Key comparisons include:

Electron-Withdrawing Groups (EWGs)

- 5-(Trifluoromethyl)pyrazin-2-amine (C₅H₄F₃N₃): The trifluoromethyl group increases electronegativity, reducing electron density on the pyrazine ring. This enhances metabolic stability but may lower solubility .

- 5-(4-(Isopropylsulfonyl)phenyl)pyrazin-2-amine (VX-970/M6620): The sulfonyl group is strongly electron-withdrawing, improving binding to kinase ATP pockets. Its molecular weight (449.5 g/mol) and logP (~3.5) suggest moderate lipophilicity .

- 5-(Methylthio)pyrazin-2-amine (C₅H₇N₃S): The thioether group offers moderate EW effects, balancing solubility and reactivity .

Electron-Donating Groups (EDGs)

- Molecular weight: 109.13 g/mol .

- 5-(4-Methoxyphenyl)pyrazin-2-amine : Methoxy groups improve solubility via polarity but may accelerate metabolic degradation .

Aromatic and Extended Systems

- 5-(4-Hydroxyphenyl)pyrazin-2-amine (Coelenterazines): The hydroxyphenyl group participates in chemiluminescence via intramolecular electron transfer during dioxetanone decomposition .

- 5-(3-Fluorophenyl)pyrazin-2-amine (C₁₀H₈FN₃): Fluorine’s inductive effects enhance stability while maintaining aromatic interactions .

Antimalarial Activity

- 5-(4-(Methylsulfonyl)phenyl)-3-(piperazin-1-yl)pyrazin-2-amine (67) : Exhibits 95.7% purity and potent antimalarial activity. The methylsulfonyl group enhances target binding, while the piperazine moiety improves solubility .

- 5-(4-(Methylsulfonyl)phenyl)-3-(4-(methylsulfonyl)piperazin-1-yl)pyrazin-2-amine (68) : Dual sulfonyl groups increase steric bulk, reducing potency (74% purity) compared to 67 .

Kinase Inhibition

- VX-970 (M6620) : A clinical-stage ATR kinase inhibitor with an isopropylsulfonylphenyl group. Its design optimizes polar interactions for high selectivity (IC₅₀ < 10 nM) .

Chemiluminescence

Data Tables

Table 1: Key Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | logP (Predicted) | Solubility |

|---|---|---|---|---|---|

| 5-(2-Phenylphenyl)pyrazin-2-amine* | C₁₆H₁₃N₃ | 247.30 | Biphenyl | ~3.8 | Low (hydrophobic) |

| 5-Methylpyrazin-2-amine | C₅H₇N₃ | 109.13 | Methyl | 0.5 | High |

| 5-(Trifluoromethyl)pyrazin-2-amine | C₅H₄F₃N₃ | 163.10 | Trifluoromethyl | 1.9 | Moderate |

| VX-970 (M6620) | C₂₃H₂₅N₅O₃S₂ | 449.5 | Isopropylsulfonylphenyl | 3.5 | Low |

| 5-(4-Methoxyphenyl)pyrazin-2-amine | C₁₁H₁₁N₃O | 201.23 | Methoxyphenyl | 2.1 | Moderate |

*Hypothetical data based on structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.